Ethane-1,2-diamine;prop-2-enenitrile
Description
Historical Context and Discovery Timeline
Ethane-1,2-diamine
Ethane-1,2-diamine’s synthesis emerged alongside advancements in aliphatic amine chemistry during the late 19th century. While its exact discovery date remains unclear, industrial production methods were standardized by the mid-20th century. The ethylene dichloride (EDC) process , developed in the 1940s, revolutionized large-scale synthesis by reacting 1,2-dichloroethane with ammonia under high-pressure conditions. This method remains dominant due to its scalability and cost-efficiency, yielding ethylenediamine alongside polyamine byproducts like diethylenetriamine.
Prop-2-enenitrile
Prop-2-enenitrile was first synthesized in 1893 by French chemist Charles Moureu through the dehydration of ethylene cyanohydrin. However, its commercial potential remained unrealized until the 1930s, when demand for synthetic rubber and acrylic fibers surged. A transformative breakthrough occurred in 1957 with Standard Oil of Ohio’s (Sohio) catalytic ammoxidation process, which directly converted propylene, ammonia, and air into acrylonitrile at unprecedented yields (~50%). This innovation rendered earlier acetylene-based methods obsolete and cemented acrylonitrile as a bulk chemical commodity.
Nomenclature and Systematic Identification
Ethane-1,2-diamine
The compound’s IUPAC name, ethane-1,2-diamine , reflects its two-amino-group substitution on an ethane backbone. Alternative designations include:
Its structure is represented as $$ \text{H}2\text{N}-\text{CH}2-\text{CH}2-\text{NH}2 $$, with isotopic variants like (1,2-$$^{14}\text{C}_2$$)ethane-1,2-diamine used in tracer studies.
Prop-2-enenitrile
Systematically named prop-2-enenitrile , this compound is universally recognized as acrylonitrile (CAS Registry Number: 107-13-1). Key synonyms include:
The linear structure $$ \text{CH}_2=\text{CH}-\text{C}\equiv\text{N} $$ underscores its unsaturated nitrile functionality.
Table 1: Nomenclature and Identifiers
| Compound | IUPAC Name | Common Name | CAS Number | Molecular Formula |
|---|---|---|---|---|
| Ethane-1,2-diamine | Ethane-1,2-diamine | Ethylenediamine | 107-15-3 | C₂H₈N₂ |
| Prop-2-enenitrile | Prop-2-enenitrile | Acrylonitrile | 107-13-1 | C₃H₃N |
Industrial and Academic Significance
Ethane-1,2-diamine
Ethylenediamine’s bifunctional amine groups make it a versatile precursor:
- Coordination Chemistry : Forms stable chelates with transition metals (e.g., [Co(en)₃]³⁺), enabling applications in catalysis and electroplating.
- Pharmaceuticals : Serves as a building block for antihistamines like piperoxan and ethylenediamine derivatives.
- Polymer Industry : Reacts with carboxylic acids to produce polyamides and epoxy hardeners.
Prop-2-enenitrile
Acrylonitrile’s utility spans multiple sectors:
- Textiles : Polymerized into polyacrylonitrile (PAN), the precursor to acrylic fibers like Acrilan and Orlon.
- Plastics : Copolymerized with styrene and butadiene to form ABS (acrylonitrile-butadiene-styrene) resins, valued for impact resistance.
- Specialty Chemicals : Hydrogenated to adiponitrile, a key intermediate in nylon-6,6 production.
Table 2: Industrial Applications
| Compound | Key Applications | Notable Products/Processes |
|---|---|---|
| Ethane-1,2-diamine | Chelating agents, pharmaceuticals, polymers | EDTA, epoxy resins, antihistamines |
| Prop-2-enenitrile | Synthetic fibers, plastics, rubber | Acrylic fibers, ABS plastics, nitrile rubber |
Properties
CAS No. |
68909-99-9 |
|---|---|
Molecular Formula |
C5H11N3 |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
ethane-1,2-diamine;prop-2-enenitrile |
InChI |
InChI=1S/C3H3N.C2H8N2/c1-2-3-4;3-1-2-4/h2H,1H2;1-4H2 |
InChI Key |
BDLZGUGOSAZRDI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#N.C(CN)N |
Related CAS |
28183-82-6 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The synthesis of ethane-1,2-diamine;prop-2-enenitrile typically involves the reaction of ethane-1,2-diamine with prop-2-enenitrile under controlled conditions. The reaction is facilitated by catalysts and specific environmental parameters to ensure high yield and purity.
Reaction Conditions
- Solvent : Organic solvents such as ethanol or methanol are commonly used.
- Catalyst : Hydrogenation catalysts like palladium on carbon are employed.
- Temperature : The reaction is conducted at temperatures ranging from 50°C to 150°C.
- Pressure : High-pressure hydrogenation (5 MPa to 25 MPa) is applied.
Procedure
- Dissolve iminodiacetonitrile in an organic solvent.
- Add an OH-type anion exchange resin and an iminodiacetonitrile stabilizer.
- Introduce hydrogen gas in the presence of a hydrogenation catalyst.
- Maintain the reaction at the specified temperature and pressure until completion.
Key Reaction
$$
\text{C}2\text{H}8\text{N}2 + \text{C}3\text{H}3\text{N} \rightarrow \text{C}5\text{H}{11}\text{N}3
$$
Notes:
This method ensures a controlled environment for the reaction, minimizing side products and maximizing yield.
Industrial Production
Scale-Up Considerations
Industrial-scale production follows similar synthetic routes but incorporates specialized equipment to handle larger volumes and ensure consistent quality.
Equipment
- High-pressure hydrogenation reactors : Used to maintain the required pressure and temperature.
- Catalyst beds : Packed with hydrogenation catalysts for efficient conversion.
Process Steps
- The starting materials (ethane-1,2-diamine and prop-2-enenitrile) are introduced into a high-pressure reactor.
- Hydrogen gas is added, and the mixture is stirred under controlled conditions.
- The product is purified using distillation or recrystallization techniques to remove impurities.
Alternative Synthetic Routes
Use of Acrylonitrile Derivatives
In some cases, acrylonitrile derivatives can be used instead of pure prop-2-enenitrile:
- Acrylonitrile reacts with ethane-1,2-diamine in the presence of a base (e.g., sodium hydroxide).
- The reaction proceeds at room temperature or slightly elevated temperatures.
Catalytic Hydrogenation
Hydrogenation of nitriles to amines is another approach:
$$
\text{R-CN} + \text{H}2 \xrightarrow{\text{Catalyst}} \text{R-CH}2\text{-NH}_2
$$
In this case, the nitrile group in prop-2-enenitrile undergoes reduction to form the desired diamine compound.
Data Table: Key Parameters for Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Ethanol or methanol | Industrial-grade solvents |
| Catalyst | Palladium on carbon | Specialized catalyst beds |
| Temperature | 50°C–150°C | Optimized for efficiency |
| Pressure | 5 MPa–25 MPa | High-pressure reactors |
| Purification Method | Recrystallization | Distillation/Recrystallization |
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diamine;prop-2-enenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogenation reactions are used to reduce nitriles to amines, often in the presence of hydrogenation catalysts
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions include various substituted amines and nitriles, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethane-1,2-diamine;prop-2-enenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with periodate monoanion, leading to the formation of oxidized products . In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethane-1,2-diamine vs. Other Aliphatic Diamines
Reactivity in Schiff Base Formation
- Ethane-1,2-diamine reacts with aromatic aldehydes to form linear N,N′-bis(substituted-benzylidene) derivatives, which are precursors to reduced bis-benzyl diamines (e.g., compounds 2a–j in ) .
- 1,2-Diaminopropane, a structural analog with a methyl side chain, produces bulkier Schiff bases due to steric hindrance, altering reaction pathways and product stability .
Thermodynamic Properties
Substitution on the ethane-1,2-diamine backbone significantly impacts volatility and enthalpy:
| Compound | Vapor Pressure (kPa) | ΔHvap (kJ/mol) | Key Application |
|---|---|---|---|
| Ethane-1,2-diamine | 1.44 (at 298 K) | 44.2 | Dendrimer cores |
| N,N′-Dimethylethane-1,2-diamine | 0.87 (at 298 K) | 49.8 | High-temperature synthesis |
Data from highlight that N-methylation reduces volatility, enhancing suitability for high-temperature processes.
Corrosion Inhibition Efficiency
Ethane-1,2-diamine derivatives with extended amino groups exhibit superior corrosion inhibition due to increased metal-chelation capacity:
Prop-2-enenitrile vs. Other Nitriles
Limited evidence precludes a direct comparison. However, general chemical knowledge suggests:
- Acrylonitrile (prop-2-enenitrile) is more reactive in polymerization than saturated nitriles (e.g., propionitrile) due to its conjugated double bond.
- Compared to methacrylonitrile , acrylonitrile lacks a methyl group, reducing steric hindrance and favoring radical polymerization.
Q & A
Q. How does ethane-1,2-diamine act as a ligand in coordination chemistry, and what experimental methods confirm its binding mode?
Ethane-1,2-diamine functions as a bidentate ligand, coordinating via its two nitrogen atoms to metal centers. Spectroscopic techniques (e.g., UV-Vis) and magnetic susceptibility measurements are used to confirm ligand substitution and geometry. For example, replacing H₂O ligands in [Ni(H₂O)₆]²⁺ with ethane-1,2-diamine increases crystal field splitting energy (Δ), causing color shifts from green to violet, which can be analyzed via absorption spectra .
Q. What experimental precautions are critical when handling ethane-1,2-diamine in synthesis?
Use closed systems or local exhaust to minimize inhalation exposure. Protective gloves, safety glasses, and respiratory protection (dust respirators) are mandatory. Safety showers and eye baths must be accessible. These protocols align with laboratory safety standards for volatile amines .
Q. How are physical properties (e.g., boiling point, vapor pressure) of ethane-1,2-diamine determined experimentally?
Boiling point (119.67°C at 760 mmHg) and vapor pressure (15.778 mmHg at 25°C) are measured using distillation techniques and manometric methods, respectively. Phase-change data (e.g., ΔvapH) are derived from temperature-dependent vapor pressure curves via transpiration or static methods .
Q. Why is excess ethane-1,2-diamine used in synthesizing indoloquinoline derivatives?
A 10-fold excess prevents formation of 2:1 condensation byproducts by ensuring mono-substitution. This is critical in reactions like the synthesis of L1 (85% yield), where stoichiometric control drives selectivity toward the desired product .
Advanced Research Questions
Q. How can computational methods validate thermodynamic data for ethane-1,2-diamine derivatives?
Enthalpies of vaporization (ΔvapH) and formation are assessed using group-additivity (GA) and quantum-chemical (QC) methods. For N-methyl-substituted derivatives, QC calculations (e.g., DFT) compare experimental ΔvapH values with predicted data to ensure consistency. This approach confirms deviations <5% for parent compounds .
Q. What methodologies resolve contradictions in thermodynamic datasets for substituted diamines?
Combine experimental measurements (e.g., transpiration method for vapor pressures) with literature meta-analysis. For example, N-methyl-ethane-1,2-diamines show enthalpy trends that align with alkyl-substituted analogs when assessed via GA and QC cross-validation .
Q. How do stepwise ligand substitution mechanisms affect spectroscopic properties in nickel complexes?
Sequential addition of ethane-1,2-diamine to [Ni(H₂O)₆]²⁺ replaces H₂O ligands, altering geometry from octahedral to tetrahedral. Color transitions (green → pale yellow → violet) correlate with increasing ligand field strength, analyzed via UV-Vis and magnetic moment measurements. Crystal field theory models these spectral shifts .
Q. What strategies optimize polyurea thin-film synthesis using ethane-1,2-diamine?
Molecular layer deposition (MLD) employs 1,4-diisocyanatobenzene and ethane-1,2-diamine as precursors. Parameters like temperature (80–120°C) and precursor ratios control film thickness and uniformity. Excess diamine ensures complete reaction, verified via FTIR and ellipsometry .
Methodological Notes
- Data Validation: Cross-reference experimental thermodynamic data (e.g., ΔvapH) with NIST-standardized databases to minimize errors .
- Synthesis Protocols: Use argon atmospheres and dry solvents (e.g., THF) to prevent side reactions in amine-involved syntheses .
- Safety Compliance: Adhere to OSHA and NIOSH guidelines for amine handling, including exposure limits and PPE requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
